4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

Description

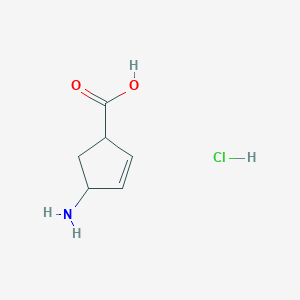

4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS: 61865-62-1) is a cyclopentene-based amino acid derivative with a molecular formula of C₆H₉NO₂·HCl and a molecular weight of 163.602 g/mol . It features a five-membered unsaturated ring system with an amino (-NH₂) and carboxylic acid (-COOH) group, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate, though specific biological activities remain underexplored in the provided literature .

Properties

IUPAC Name |

4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride typically involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This process yields enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene derivatives . The reaction conditions often include specific temperatures and pH levels to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale enzymatic hydrolysis processes, which are designed to be efficient and scalable. These methods ensure the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cyclopentene compounds .

Scientific Research Applications

Synthesis and Optical Resolution

The synthesis of ACPH has been the subject of several studies, particularly regarding its optical resolution. A notable method involves the use of optically active resolving agents to separate the compound into its enantiomers. The resolution process typically employs D-tartaric acid as a resolving agent, leading to the formation of diastereomer salts that can be purified to yield optically active forms of ACPH .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Starting material: 2-azabicyclo[2.2.1]hept-5-en-3-one |

| 2 | Optical resolution using D-tartaric acid |

| 3 | Hydrolysis to yield optically active ACPH |

| 4 | Further reactions (esterification, acetylation) for derivative synthesis |

ACPH has shown promising biological activities, particularly in the context of antiviral research. It has been investigated for its potential as a precursor in the synthesis of carbovir, an antiviral agent effective against HIV. The ability of ACPH to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Case Study: Antiviral Properties

- Objective: Evaluate the efficacy of ACPH derivatives against HIV.

- Methodology: Synthesis of various derivatives followed by biological assays to assess antiviral activity.

- Findings: Some derivatives demonstrated significant inhibition of HIV replication in vitro, suggesting potential therapeutic applications .

Biochemical Applications

In biochemical research, ACPH is utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH stability within the range of 6 to 8.5, which is crucial for various biological processes . This application underscores its importance in laboratory settings where precise pH control is necessary.

Table 2: Biochemical Properties

| Property | Value |

|---|---|

| pH Range | 6 - 8.5 |

| Buffering Capacity | Non-ionic |

| Application | Cell culture |

Mechanism of Action

The mechanism of action of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal activity and signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene-Based Analogues

a) Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

- Structure : Methyl ester derivative of the target compound.

- Molecular Formula: C₇H₁₁NO₂·HCl (vs. C₆H₉NO₂·HCl for the parent compound) .

- Used in asymmetric synthesis due to its chiral centers .

b) trans-4-Aminocyclopent-2-enecarboxylic Acid

- Structure : Stereoisomer with (1R,4R) configuration (vs. (1S,4R) in the target compound).

- Lacks hydrochloride salt, which may reduce aqueous solubility compared to the target compound .

Ring-Size Variants

a) 1-Aminocyclopropane-1-carboxylic Acid

- Structure : Three-membered cyclopropane ring with -NH₂ and -COOH groups.

- Applications : Acts as an ethylene precursor in plant biochemistry, unlike the cyclopentene derivative .

- Key Differences: Smaller ring size increases ring strain, enhancing reactivity. No reported use as a hydrochloride salt in biological systems .

b) Berberine Hydrochloride

Comparative Data Table

Biological Activity

4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride, often referred to as (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique cyclopentene structure and potential biological activities. This article examines its biological activity, including neuroprotective effects, antimicrobial properties, and enzyme interactions, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, which influences its biological activity. Its structure can be represented as follows:

The presence of an amine and a carboxylic acid group suggests potential interactions with various biological molecules.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests it could modulate neurotransmitter pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, it may influence glutamate signaling, which is crucial for learning and memory processes .

Enzyme Inhibition

The compound may interact with specific enzymes, influencing metabolic pathways. Its potential role as an enzyme inhibitor could be explored further in drug development contexts .

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized to interact with neurotransmitter receptors in the central nervous system, thereby influencing neuronal signaling and activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be useful. The following table summarizes key features and activities of similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| L-glutamic acid | Amino acid with carboxyl groups | Neurotransmitter | Naturally occurring amino acid |

| 2-amino-3-methylbutanoic acid | Branched-chain amino acid | Antimicrobial | Unique branched structure |

| (S)-3-amino-1-hydroxybutanoic acid | Hydroxy group addition | Neuroprotective | Hydroxy group enhances solubility |

| 5-amino-2-pyridinecarboxylic acid | Pyridine ring inclusion | Antimicrobial | Heterocyclic structure |

The unique cyclopentene framework of this compound differentiates it from these compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

Several studies have explored the implications of compounds similar to this compound in various therapeutic contexts:

- Neurodegenerative Disease Models : Research has indicated that compounds with similar structures can mitigate neurodegeneration in animal models by modulating glutamate receptors .

- Antimicrobial Efficacy : Studies have reported that structurally analogous compounds exhibit significant antibacterial activity against common pathogens, suggesting a potential pathway for developing new antibiotics .

- Enzymatic Interactions : Investigations into enzyme inhibition have shown that related compounds can effectively inhibit key metabolic enzymes involved in disease progression .

Q & A

Q. Why do some studies report conflicting bioactivity data for this compound?

- Variations arise from:

- Salt Form : Hydrochloride vs. free base (e.g., solubility differences affect IC₅₀).

- Assay Conditions : pH, temperature, and cell type (HEK293 vs. neuronal cultures).

- Stereochemical Purity : Contamination with (1R,4S)-isomer reduces potency .

- Resolve by cross-referencing synthesis protocols and validating with orthogonal assays (e.g., electrophysiology and calcium imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.